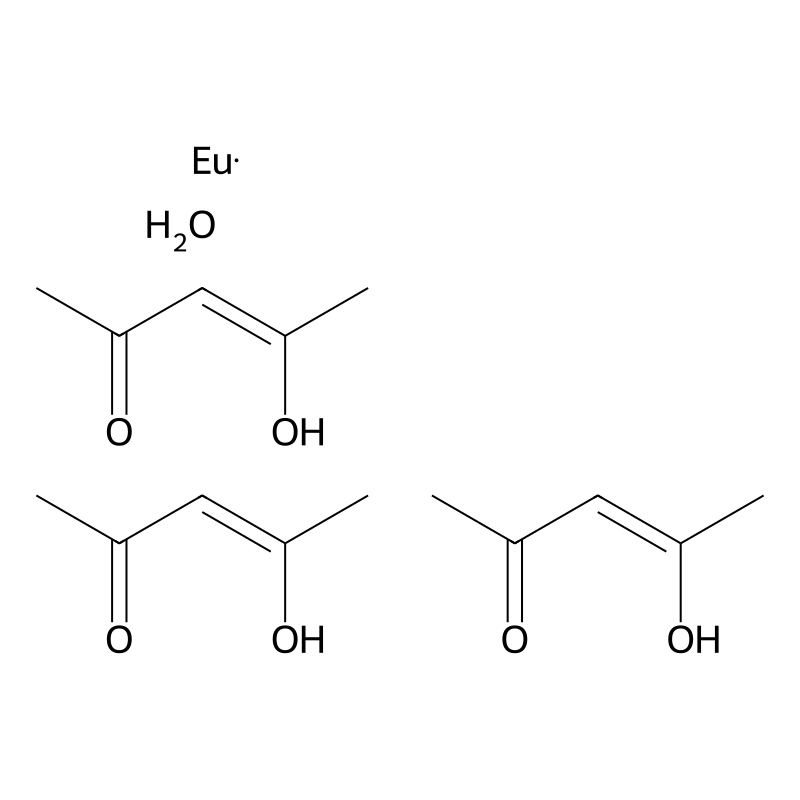

Europium(III) acetylacetonate hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Luminescence Properties and Lanthanide Research

Europium(III) acetylacetonate hydrate (Eu(acac)3) is a valuable compound in scientific research due to the unique luminescent properties of europium (Eu) ions. Europium, a lanthanide element, exhibits characteristic f-f electron transitions that result in sharp emission lines upon excitation with light. Eu(acac)3 efficiently coordinates these Eu(III) ions within its structure, making them effective luminescent centers []. This property allows researchers to utilize Eu(acac)3 in various applications related to lanthanide research, including:

Development of luminescent probes

Eu(acac)3 can be incorporated into the design of luminescent probes for biological sensing applications. By attaching biorecognition molecules to Eu(acac)3, researchers can create probes that selectively bind to specific targets like proteins or DNA. Upon binding, the luminescence properties of Eu(acac)3 change, allowing for detection of the target molecule [].

Investigation of lanthanide-based materials

Eu(acac)3 serves as a precursor for the synthesis of various lanthanide-based materials with interesting optical properties. These materials can be used in applications such as light-emitting diodes (LEDs), lasers, and scintillators for radiation detection [].

Europium Source and Organometallic Chemistry

Beyond its luminescent properties, Eu(acac)3 finds applications in scientific research due to its role as a source of europium and its interesting organometallic properties:

Europium source for various applications

Eu(acac)3 provides a readily available source of europium ions for various research purposes. Due to its solubility in organic solvents, Eu(acac)3 is particularly useful in studies involving non-aqueous environments [].

Exploration in organometallic synthesis

Eu(acac)3 is a type of organometallic compound, where organic molecules (acetylacetonate ligands) bond to a central metal ion (europium). Researchers can utilize Eu(acac)3 as a starting material for the synthesis of other novel organometallic complexes with potential applications in catalysis and material science [].

Europium(III) acetylacetonate hydrate is an organometallic compound characterized by its molecular formula and a molecular weight of approximately 467.3 g/mol . This compound is a coordination complex formed from europium, a rare earth element, and acetylacetone, a bidentate ligand. It typically appears as a hygroscopic powder that is insoluble in water but soluble in organic solvents, making it useful in various chemical applications .

- Dehydration: Upon heating, the hydrate can lose water molecules, forming an anhydrous form.

- Complex Formation: It can form complexes with other ligands due to the presence of vacant coordination sites on the europium ion.

- Redox Reactions: Under certain conditions, europium can be reduced to Europium(II), which alters its chemical properties significantly.

The general reaction for the formation of Europium(III) acetylacetonate can be represented as follows:

where acac represents acetylacetone.

Several methods exist for synthesizing europium(III) acetylacetonate hydrate:

- Direct Reaction: Mixing europium(III) chloride with acetylacetone in an organic solvent like ethanol or methanol under reflux conditions allows for the formation of the complex.

- Solvent Evaporation: Dissolving europium salts in a solution of acetylacetone and evaporating the solvent under reduced pressure can yield the desired compound.

- Hydrothermal Synthesis: This method involves reacting europium salts with acetylacetone in a sealed vessel at elevated temperatures and pressures to promote complex formation.

Europium(III) acetylacetonate hydrate has several notable applications:

- Luminescent Materials: Its luminescent properties make it suitable for use in phosphors and light-emitting devices.

- Catalysis: It serves as a catalyst or catalyst precursor in various organic reactions.

- Biomedical Imaging: The compound is explored for use in bioimaging due to its luminescence and potential biocompatibility .

Several compounds share similarities with europium(III) acetylacetonate hydrate, primarily due to their use of acetylacetone as a ligand. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Cerium(III) acetylacetonate hydrate | C15H21CeO6·xH2O | Used in catalysis; less luminescent than europium |

| Gadolinium(III) acetylacetonate hydrate | C15H21GdO6·xH2O | Stronger magnetic properties; used in MRI contrast |

| Terbium(III) acetylacetonate hydrate | C15H21TbO6·xH2O | Emits green light; used in phosphorescent materials |

| Lutetium(III) acetylacetonate hydrate | C15H21LuO6·xH2O | Higher stability; used in advanced ceramics |

Europium(III) acetylacetonate hydrate stands out due to its exceptional luminescent properties, making it particularly valuable in optical applications compared to other lanthanide complexes.